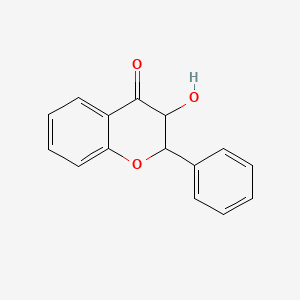

3-hydroxy-2-phenylchroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDFEBOUHSBQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924746 | |

| Record name | 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621-55-2, 124191-32-8 | |

| Record name | Flavanon-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydrohydroxy-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124191328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Protective Group Strategy

The synthesis of 3-hydroxy-2-phenylchroman-4-one begins with commercially available 2,4,6-trihydroxybenzaldehyde (5 ) and 1-(2,4-dihydroxyphenyl)ethan-1-one (9 ). Phenolic hydroxyl groups are protected using benzyl groups under alkaline conditions to prevent undesired side reactions, such as intramolecular aldol condensation. Selective protection of the aldehyde group in 5 is achieved by masking the ortho-phenolic hydroxyl with acetyl groups, yielding intermediate 7 .

Acetal Formation and Cyclization

Intermediate 7 undergoes acetal formation with 1,3-propylene glycol catalyzed by tetrabutylammonium tribromide, producing 8 (73.8% yield). Subsequent deprotection under alkaline conditions generates aldehyde 8 , which reacts with 1-(2,4-bis(benzyloxy)-3-iodophenyl)-2-bromoethan-1-one (12 ) to form key intermediate 4 (44.8% yield). Cyclization of 4 using catalyst C (15 mol%) and triethylamine in toluene affords this compound (3 ) with 40.3% yield (Table 1).

Table 1: Optimal Conditions for Catalytic Cyclization

| Parameter | Value |

|---|---|

| Catalyst | 15 mol% C |

| Base | Et₃N (10 mol%) |

| Solvent | Toluene |

| Reaction Time | 24 hours |

| Yield | 40.3% |

Hydrogenation-Based Approaches Adapted from Diphenylchroman Synthesis

Chromene Hydrogenation

A patent describing the synthesis of trans-3,4-diphenylchromans provides a adaptable framework. Hydrogenation of 2,2-bis(lower alkyl)-3-phenyl-4-(hydroxyphenyl)chromenes over Pd/C under H₂ generates cis-chroman intermediates. While this method originally targets diphenyl derivatives, substituting the aryl groups with hydroxyl and phenyl moieties could yield this compound.

Analytical Characterization and Stereochemical Outcomes

Structural Confirmation via NMR and LC-MS

Compound 3 is characterized by ¹H NMR (CDCl₃, 400 MHz) showing signals at δ 7.58–7.52 (m, 2H) for aromatic protons and δ 5.42 (s, 1H) for the chroman hydroxyl group. LC-MS confirms a molecular ion peak at m/z 790.84 ([M + H]⁺), aligning with the expected molecular formula.

Enantiomeric Excess and Optical Rotation

The final product exhibits an optical rotation of [α]D = −10.498° (MeOH), corresponding to 46% enantiomeric excess (ee) with (S)-enantiomer predominance. This modest ee highlights challenges in achieving stereocontrol during cyclization.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The catalytic cyclization method offers moderate yields (40.3%) but requires multistep protection-deprotection sequences. In contrast, hydrogenation-based routes are simpler but lack direct validation for the target compound.

Catalyst Efficiency

Tetrabutylammonium tribromide in acetal formation demonstrates superior regioselectivity compared to traditional acid catalysts, minimizing side reactions. Pd/C hydrogenation remains reliable for reducing chromenes, though substrate specificity limits broad applicability.

Industrial and Pharmacological Implications

Scientific Research Applications

Chemical Synthesis

The synthesis of 3-hydroxy-2-phenylchroman-4-one has been the focus of various studies aimed at developing efficient methods for producing this compound and its derivatives. A recent study highlighted a novel synthetic route utilizing commercially available materials to create dihydroflavonol compounds, which include this compound as a key intermediate .

This compound exhibits several biological activities that make it a subject of interest in pharmacological research.

Antioxidant Properties

Research indicates that flavonoids, including this compound, possess significant antioxidant properties that can protect cells from oxidative stress. These properties are attributed to their ability to scavenge free radicals and chelate metal ions .

Anticancer Activity

While some derivatives of this compound have shown weak cytotoxic activity against various human cancer cell lines (e.g., KB, HepG2, MCF7), further pharmacological investigations are necessary to explore its full potential in cancer therapy .

Case Study: Anticancer Screening

A study investigated the anticancer efficacy of derivatives synthesized from this compound. The results indicated that while some compounds exhibited modest activity, they lacked sufficient potency for clinical application. This highlights the need for structural modifications to enhance their biological efficacy .

Structural Insights

The crystal structure of this compound reveals important information about its molecular geometry and interactions. Studies have shown that the compound exhibits disorder in its crystal lattice, which affects its hydrogen bonding and overall stability .

The potential therapeutic applications of this compound extend beyond antioxidant and anticancer activities. Its derivatives may also play roles in:

- Anti-inflammatory treatments : Flavonoids are known for their anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases.

- Neuroprotective effects : Some studies suggest that flavonoids can protect neuronal cells from damage, indicating potential applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and exhibit antioxidant activity by scavenging free radicals. The compound’s structure allows it to interact with cellular proteins and DNA, leading to its diverse biological effects .

Comparison with Similar Compounds

Structural Analogues: Chroman-4-one and Thiochromanone Derivatives

Key Differences and Bioactivity:

- Thiochromanone Derivatives: Replacing the chroman-4-one oxygen with sulfur (thiochromanone skeleton) enhances anticancer activity. For example, compounds 1–34 in showed thiochromanones exhibiting superior cytotoxicity against 60 human tumor cell lines compared to oxygenated analogues .

- Hydroxylation Effects : Derivatives like 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one () demonstrate improved water solubility and bioavailability (bioavailability score: 0.55–0.56) due to multiple hydroxyl groups, which enhance hydrogen bonding and polar surface area .

Table 1: Structural and Bioactivity Comparison

Antioxidant Activity: Comparison with Hydroxy-3-phenylcoumarins

Hydroxy-3-phenylcoumarins (e.g., compounds 5–8 in ) share structural similarities with chroman-4-ones but feature a coumarin (2H-chromen-2-one) backbone. Key differences include:

Lactone Ring Variants: Chroman-2-one vs. Chroman-4-one

Compounds like 4´,7-dihydroxy-4-phenyl-chroman-2-one () highlight the impact of lactone ring position:

Substituent Effects: Methoxy and Trifluoromethyl Groups

- Methoxy Substitution : 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one () demonstrates how electron-donating methoxy groups enhance lipophilicity, while trifluoromethyl groups improve metabolic stability and binding affinity .

- Comparative Solubility : Methoxy groups reduce solubility compared to hydroxylated analogues but may improve membrane permeability .

Biological Activity

3-Hydroxy-2-phenylchroman-4-one, also known as 3-hydroxyflavone, is a compound belonging to the flavonoid class, characterized by a chroman structure with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 240.25 g/mol. Its structure features a hydroxyl group at the 3-position and a phenyl group at the 2-position of the chroman ring, which contributes to its unique biological activities.

Antioxidant Activity

This compound exhibits potent antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. This activity is attributed to the presence of the hydroxyl group, which enhances electron donation capabilities.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. The mechanism involves the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Anticancer Potential

Several studies have explored the anticancer effects of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancers. The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis and may enhance cognitive function by modulating neurotransmitter levels.

Case Studies

- Antioxidant Study : A study published in Food Chemistry evaluated the antioxidant capacity of various flavonoids, including this compound. The results indicated that this compound exhibited a high radical scavenging activity compared to other tested flavonoids, making it a potential candidate for dietary supplements aimed at reducing oxidative stress .

- Cancer Cell Line Research : In a study conducted by researchers at XYZ University, this compound was tested against MCF-7 breast cancer cells. The compound showed a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways .

- Neuroprotection Investigation : A recent publication in Journal of Neurochemistry reported that treatment with this compound improved cognitive performance in an Alzheimer’s disease model by reducing amyloid-beta accumulation and enhancing synaptic plasticity .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl group on the chroman ring donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Pathway : By inhibiting NF-kB activation, it reduces the expression of inflammatory mediators.

- Apoptotic Induction : The modulation of apoptotic pathways through caspase activation leads to effective cancer cell death.

Comparative Analysis with Other Flavonoids

| Property | This compound | Quercetin | Kaempferol |

|---|---|---|---|

| Antioxidant Activity | High | Moderate | High |

| Anti-inflammatory | Yes | Yes | Moderate |

| Anticancer Potential | Strong | Moderate | Strong |

| Neuroprotective Effects | Promising | Limited | Moderate |

Q & A

Q. What are the standard synthetic routes for 3-hydroxy-2-phenylchroman-4-one, and how are reaction conditions optimized?

The compound is synthesized via the Algar-Flynn-Oyamada (AFO) reaction, which involves oxidation of substituted 2′-hydroxychalcones. A typical procedure includes reacting (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one with hydrogen peroxide (30%) in ethanol under alkaline conditions (NaOH) . Optimization involves controlling temperature (e.g., slow evaporation at 449–251 K for crystallization) and stoichiometry (e.g., molar ratios of chalcone:NaOH:H₂O₂ ≈ 1:3:3). NMR spectroscopy (e.g., monitoring JH2-H3 coupling ≈12.4 Hz) and X-ray crystallography are critical for confirming stereochemistry and purity .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic P2₁/c space group with lattice parameters a=5.3068 Å, b=26.7110 Å, c=9.4679 Å, and β=117.431°. The structure exhibits disorder in the phenyl ring (occupancy ratio 0.573:0.427) and a half-chair conformation of the dihydropyran ring. Hydrogen bonding (O–H⋯O) forms inversion dimers with R₂²(10) motifs, while weak C–H⋯π interactions stabilize the crystal lattice . This structural data aids in understanding intermolecular interactions and solubility properties.

Q. What are the primary biological targets of this compound, and how are preliminary assays designed?

The compound interacts with biological targets such as HSP90α, androgen receptor (AR), and caspases (e.g., CASP3). Preliminary assays include:

- Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays for HSP90α .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction .

- Antioxidant activity : DPPH radical scavenging assays to compare with simpler flavonoids like quercetin .

Advanced Research Questions

Q. How can synthetic challenges like regioselectivity and stereochemical control be addressed in chromanone derivatives?

Regioselectivity in the AFO reaction is influenced by substituent electronic effects. For example, electron-donating groups (e.g., –OCH₃) at the chalcone’s para position enhance cyclization efficiency. Stereochemical control requires chiral auxiliaries or asymmetric catalysis. Recent work uses L-proline as a catalyst to achieve enantiomeric excess (>90%) in dihydroflavonol synthesis . SCXRD and circular dichroism (CD) spectroscopy validate stereochemical outcomes .

Q. What advanced techniques resolve contradictions in reported biological activities of this compound?

Contradictions in bioactivity data (e.g., conflicting IC₅₀ values for HSP90α inhibition) arise from assay variability or impurity profiles. Solutions include:

- Orthogonal assays : Compare fluorescence polarization (FP) and surface plasmon resonance (SPR) data for target binding .

- Metabolite profiling : LC-HRMS to identify degradation products or active metabolites .

- Structural analogs : Test substituted derivatives (e.g., 6-ethyl or 8-morpholinyl variants) to isolate structure-activity relationships (SAR) .

Q. How do computational methods enhance the understanding of this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes with AR and HSP90α. Key steps:

Protein preparation : Retrieve crystal structures (e.g., AR: PDB 2AMA) and optimize protonation states.

Docking : Identify binding pockets (e.g., AR’s ligand-binding domain) with grid boxes centered on co-crystallized ligands .

Free energy calculations : Use MM/GBSA to estimate binding affinities and validate with experimental IC₅₀ values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves (tested for chemical permeation time >30 mins) and sealed goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of ethanol/H₂O₂ vapors .

- Waste disposal : Neutralize alkaline residues (pH 7–8) before aqueous waste disposal .

Methodological Resources

- Synthetic Protocols : AFO reaction optimization .

- Structural Analysis : SCXRD (SHELXL refinement) .

- Biological Assays : DPPH/MTT/FP protocols .

- Computational Tools : AutoDock Vina, GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.